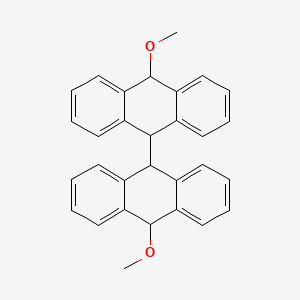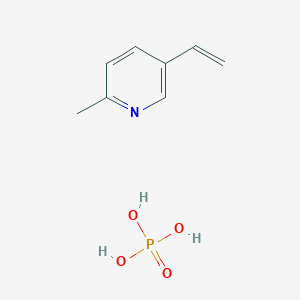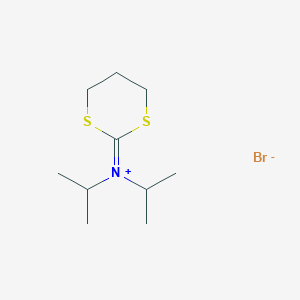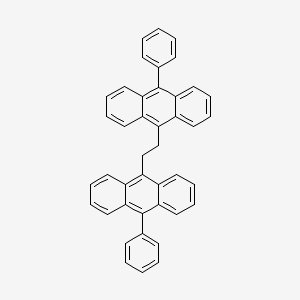
9,9'-(Ethane-1,2-diyl)bis(10-phenylanthracene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is a compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound is characterized by the presence of two phenylanthracene units connected by an ethane-1,2-diyl linker.
准备方法
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
化学反应分析
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction leads to dihydroanthracene derivatives .
科学研究应用
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) has several scientific research applications:
Biology: Its fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its ability to generate reactive oxygen species upon light irradiation can be harnessed to kill cancer cells.
作用机制
The mechanism of action of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of singlet and triplet excited states. These excited states can then participate in various photochemical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include the interaction with other chromophores and the generation of reactive oxygen species in the presence of oxygen .
相似化合物的比较
Similar compounds to 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its use as a sensitizer in chemiluminescence and in blue OLEDs.
9-(4-Phenyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
9,10-Bis(phenylethynyl)anthracene: Used in the study of photophysical properties and as a building block for more complex molecules.
The uniqueness of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) lies in its specific structure, which provides distinct photophysical properties and makes it suitable for various applications in optoelectronics and photodynamic therapy.
属性
CAS 编号 |
71582-26-8 |
|---|---|
分子式 |
C42H30 |
分子量 |
534.7 g/mol |
IUPAC 名称 |
9-phenyl-10-[2-(10-phenylanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C42H30/c1-3-15-29(16-4-1)41-37-23-11-7-19-31(37)35(32-20-8-12-24-38(32)41)27-28-36-33-21-9-13-25-39(33)42(30-17-5-2-6-18-30)40-26-14-10-22-34(36)40/h1-26H,27-28H2 |
InChI 键 |
VLZCDILOHCGIMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
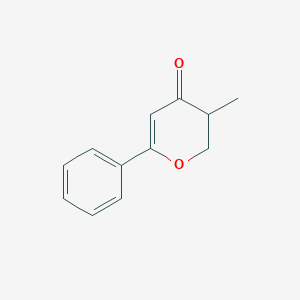
![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
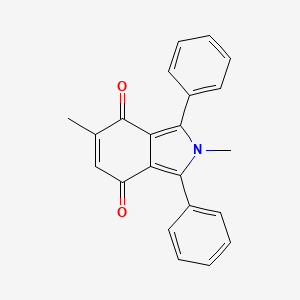
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
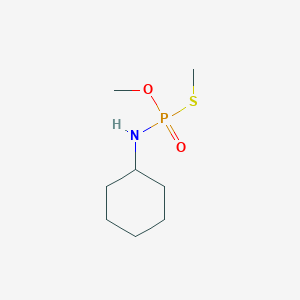

![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
